(R)-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide
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Overview
Description
®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenyl and acetamide groups, and the incorporation of the fluoro and methoxy substituents. Common reagents used in these reactions include:
Phenyl Grignard reagents:
Acyl chlorides: for the formation of the acetamide group.
Fluorinating agents:
Methoxylation reagents: like sodium methoxide for the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide is studied for its unique structural properties and reactivity. It can serve as a model compound for studying piperazine derivatives.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial activities. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.
Industry
In industry, the compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-chlorophenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide
- ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide
Uniqueness
Compared to similar compounds, ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide may exhibit unique pharmacological properties due to the presence of the fluoro and methoxy substituents. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C24H33FN3O4+ |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[(2R)-3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl]piperazin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C24H32FN3O4/c1-17-6-4-7-18(2)23(17)26-22(30)15-28-12-10-27(11-13-28)14-19(29)16-32-24-20(25)8-5-9-21(24)31-3/h4-9,19,29H,10-16H2,1-3H3,(H,26,30)/p+1/t19-/m1/s1 |
InChI Key |
JPBQFGVACFNCMG-LJQANCHMSA-O |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)C[C@H](COC3=C(C=CC=C3F)OC)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)CC(COC3=C(C=CC=C3F)OC)O |
Origin of Product |
United States |
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